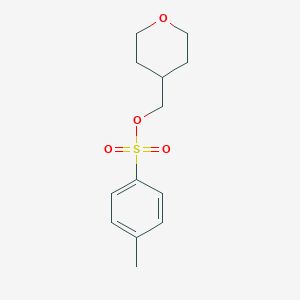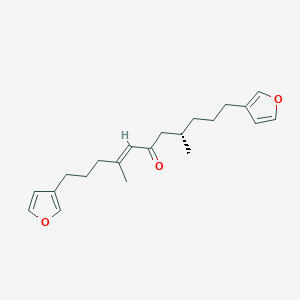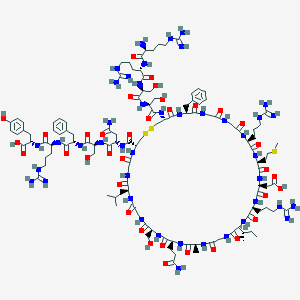
Atrial Natriuretic Factor (3-28) (human, bovine, porcine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is a peptide hormone synthesized and secreted by the atrial myocardium. It plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. This compound is derived from the larger precursor, atrial natriuretic peptide, and is involved in various physiological processes, including vasodilation and natriuresis.
准备方法
Synthetic Routes and Reaction Conditions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions, with each amino acid being protected by specific protecting groups to prevent unwanted side reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Atrial Natriuretic Factor (3-28) (human, bovine, porcine) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. The use of cGMP (current Good Manufacturing Practice) facilities ensures the quality and purity of the final product.
化学反应分析
Types of Reactions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the peptide, particularly at cysteine residues to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using specific reagents that target particular residues under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids. These modifications can significantly impact the peptide’s biological activity and stability.
科学研究应用
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: The peptide is employed in research on cardiovascular physiology, particularly in understanding its role in blood pressure regulation and fluid balance.
Medicine: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: The peptide is used in the development of diagnostic assays and as a standard in peptide analysis
作用机制
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) exerts its effects by binding to specific receptors on target cells, primarily the guanylyl cyclase-A (GC-A) receptor. Upon binding, the receptor activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of aldosterone secretion.
相似化合物的比较
Atrial Natriuretic Peptide (1-28): This is the full-length peptide from which Atrial Natriuretic Factor (3-28) is derived. It has similar physiological functions but may differ in potency and receptor affinity.
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP is primarily involved in cardiac function and has similar effects on blood pressure and fluid balance.
C-type Natriuretic Peptide (CNP): CNP is more involved in bone growth and vascular homeostasis but shares some overlapping functions with Atrial Natriuretic Factor (3-28)
Uniqueness: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is unique due to its specific sequence and structure, which confer distinct biological activities. Its ability to selectively bind to the GC-A receptor and induce cGMP production makes it a valuable tool in cardiovascular research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAHHZXZQHBE-VYYHEFJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H187N43O36S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
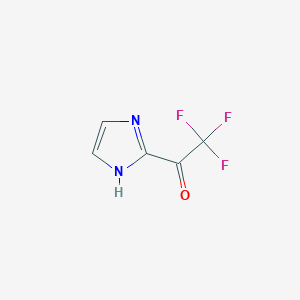
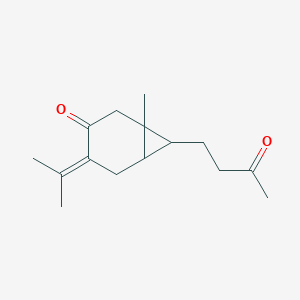
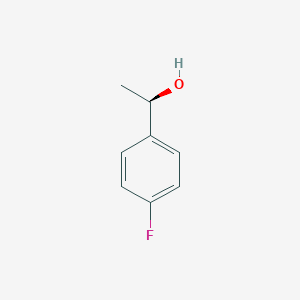
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

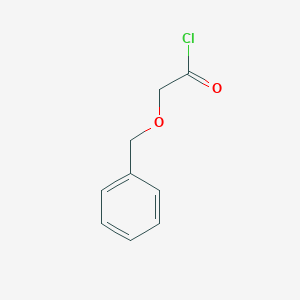
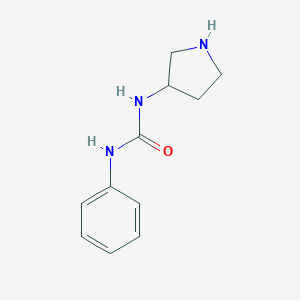
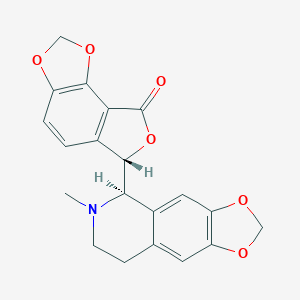
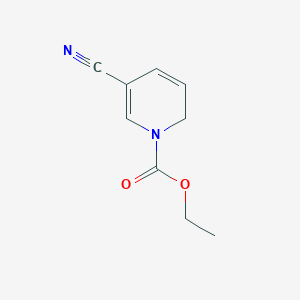
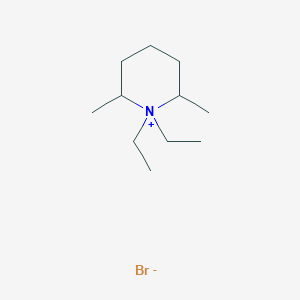
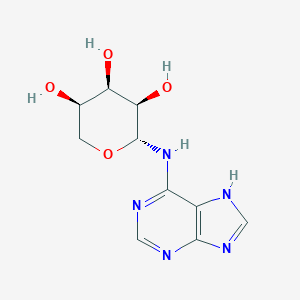
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
